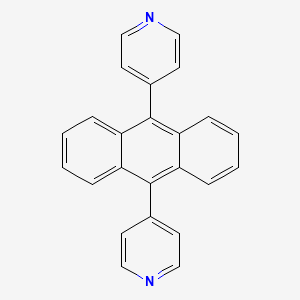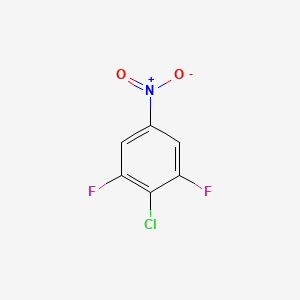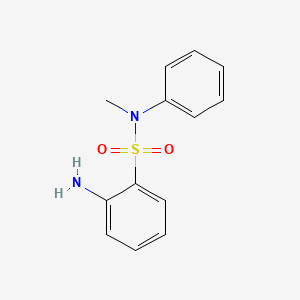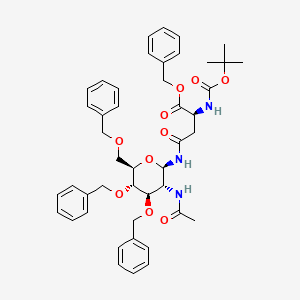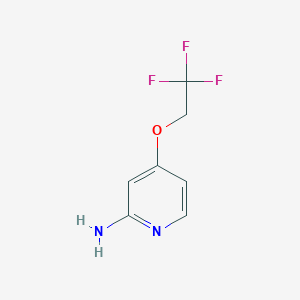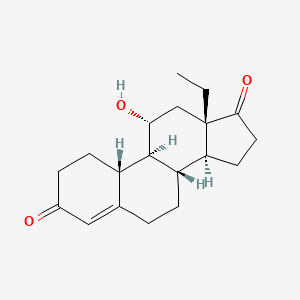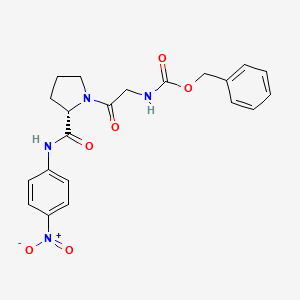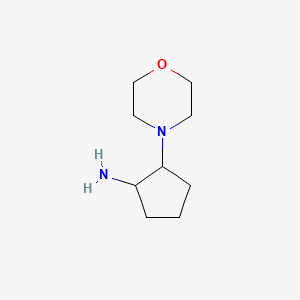
2-Morpholinocyclopentanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Science and Pollution Research
Summary of the Application
“2-Morpholinocyclopentanamine” may be used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying . This composite is used for the removal of heavy metal ions in water, specifically copper ions (Cu 2+) .
Methods of Application or Experimental Procedures
The study used various characterization techniques to evaluate the microstructure and adsorption mechanism of the SBPC. The adsorbent’s carboxyl and hydroxyl groups were confirmed to eliminate various heavy metal ions in water simultaneously .
Results or Outcomes Obtained
The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
Fabrication of Functionalized Silica Nanoparticles
Specific Scientific Field
Nanotechnology and Material Science .
Summary of the Application
“2-Morpholinocyclopentanamine” may be used in the fabrication of functionalized silica nanoparticles (SiO2 NPs). These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
Methods of Application or Experimental Procedures
The fabrication of functionalized silica nanoparticles involves various processes, including surface modification. This step is crucial as it influences the various properties of the silica surface .
Results or Outcomes Obtained
Functionalized silica nanoparticles have been extensively highlighted for their attractive applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Biodevices
Specific Scientific Field
Summary of the Application
“2-Morpholinocyclopentanamine” may be used in the design, synthesis, and application of MPC polymers for biodevices .
Methods of Application or Experimental Procedures
The application involves the use of MPC polymers in biodevices with characteristic length scales ranging from millimeters to nanometers .
Results or Outcomes Obtained
These biodevices have been used in various applications such as microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Nanotechnology and Industry
Specific Scientific Field
Summary of the Application
“2-Morpholinocyclopentanamine” may be used in the fabrication of nanomaterials, such as nanoparticles, nanocomposites, nanotubes, etc . These nanomaterials have found applications in many sectors, including transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
Methods of Application or Experimental Procedures
The fabrication of nanomaterials involves various processes, including surface modification. This step is crucial as it influences the various properties of the nanomaterials .
Results or Outcomes Obtained
Nanotechnology-enabled products have found applications in many sectors. These applications can be grouped into the general categories of medicine, food and cosmetics, agriculture and environmental health, and technology and industry .
Catalytic Reactions
Specific Scientific Field
Summary of the Application
“2-Morpholinocyclopentanamine” may be used in the fabrication of single-atom catalysts . These catalysts have been widely used in various catalytic reactions due to their excellent performance properties such as strong activity and high selectivity .
Methods of Application or Experimental Procedures
The fabrication of single-atom catalysts involves various processes, including surface modification. This step is crucial as it influences the various properties of the catalysts .
Results or Outcomes Obtained
Single-atom catalysts have been widely used in various catalytic reactions. Exploring the application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research .
Propriétés
IUPAC Name |
2-morpholin-4-ylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-2-1-3-9(8)11-4-6-12-7-5-11/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNNRVHRAAGBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588523 | |
| Record name | 2-(Morpholin-4-yl)cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinocyclopentanamine | |
CAS RN |
88807-08-3 | |
| Record name | 2-(Morpholin-4-yl)cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



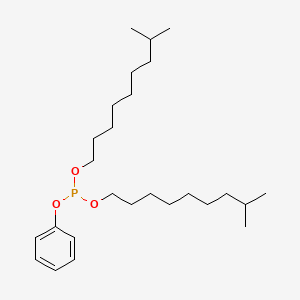
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)
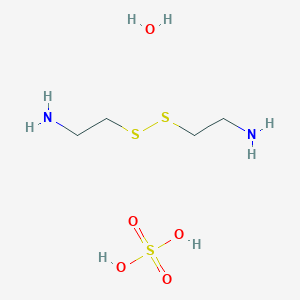
![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)
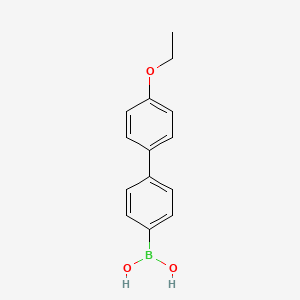
![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)
